molecular formula C8H8N2O3S B12117049 4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid CAS No. 42574-75-4

4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B12117049
CAS No.: 42574-75-4
M. Wt: 212.23 g/mol
InChI Key: SZHSZXVDDHSKJR-NSCUHMNNSA-N
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Description

4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .

Preparation Methods

The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique structure and the specific biological activities it exhibits

Properties

CAS No.

42574-75-4

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

(E)-4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H8N2O3S/c1-5-4-14-8(9-5)10-6(11)2-3-7(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)/b3-2+

InChI Key

SZHSZXVDDHSKJR-NSCUHMNNSA-N

Isomeric SMILES

CC1=CSC(=N1)NC(=O)/C=C/C(=O)O

Canonical SMILES

CC1=CSC(=N1)NC(=O)C=CC(=O)O

Origin of Product

United States

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